![molecular formula C23H21Cl3O3 B14395556 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene CAS No. 90047-70-4](/img/structure/B14395556.png)
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C16H15Cl3O2. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a trichloromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene typically involves the reaction of 1-methoxy-2-(2,2,2-trichloro-1-(4-methoxyphenyl)ethyl)benzene with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with possible applications in drug development.
Medicine: Studies have investigated its effects on biological systems, including its potential as an insecticide.
Industry: It is used in the production of certain polymers and other industrial chemicals
作用機序
The mechanism of action of 1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. For example, as an insecticide, it may act on the nervous system of insects, leading to paralysis and death. The exact molecular targets and pathways can vary depending on the specific application and biological system .
類似化合物との比較
Similar Compounds
o,p’-Methoxychlor: A closely related compound with similar chemical properties and applications.
N-(1-Benzyloxy-2,2,2-trichloro-ethyl)-3,4-dimethoxy-benzamide: Another compound with a benzyloxy and trichloromethyl group, used in early discovery research.
3-(1-Benzyloxy-2,2,2-trichloro-ethyl)-1,1-dimethyl-urea: A similar compound used in various chemical studies.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
90047-70-4 |
|---|---|
分子式 |
C23H21Cl3O3 |
分子量 |
451.8 g/mol |
IUPAC名 |
2-methoxy-1-phenylmethoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C23H21Cl3O3/c1-27-19-11-8-17(9-12-19)22(23(24,25)26)18-10-13-20(21(14-18)28-2)29-15-16-6-4-3-5-7-16/h3-14,22H,15H2,1-2H3 |
InChIキー |
IDFHDOZLDZUZEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
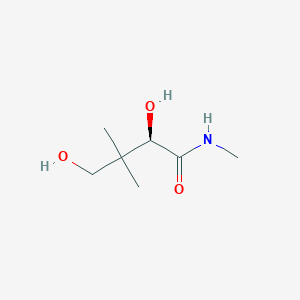
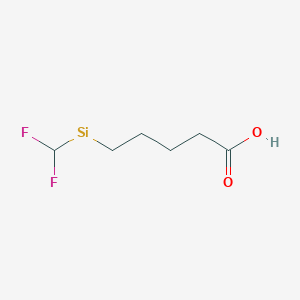
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)

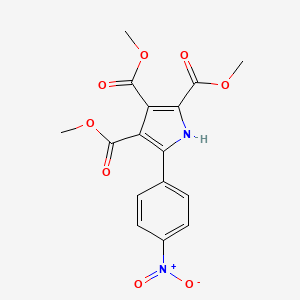
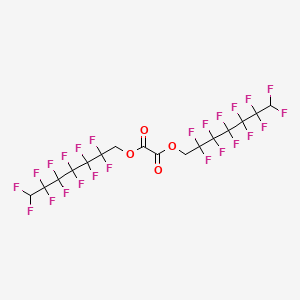
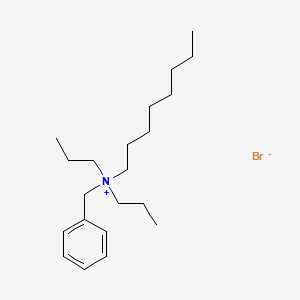
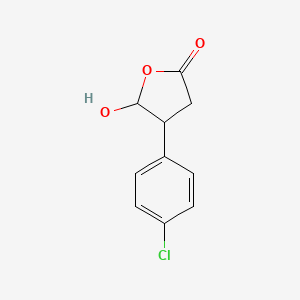
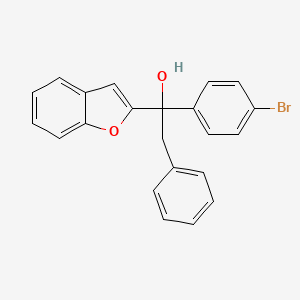
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
